6-Benzyloxypurine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

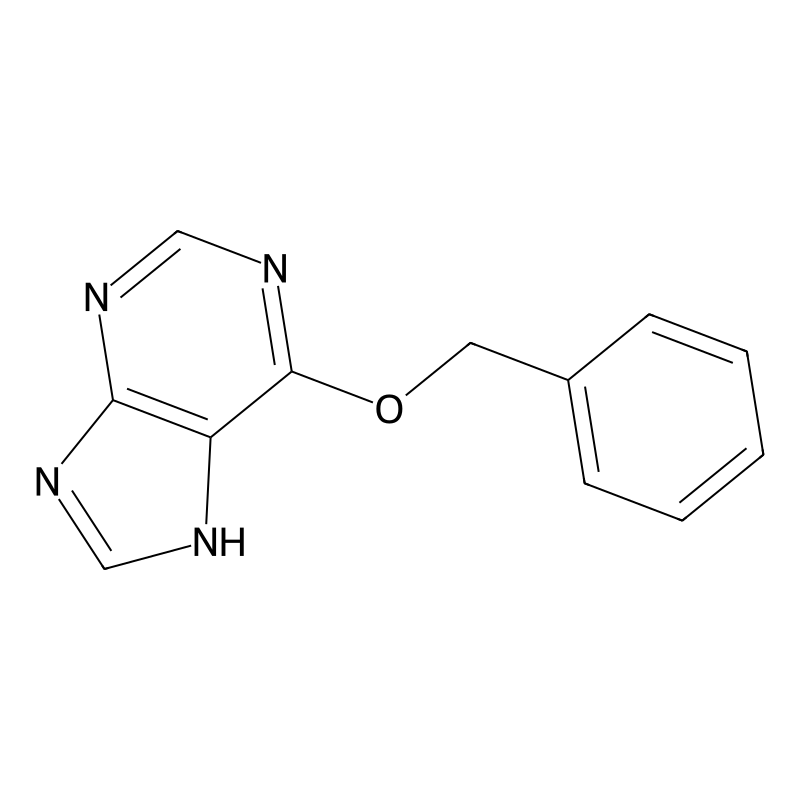

6-Benzyloxypurine is a purine derivative characterized by the presence of a benzyloxy group at the 6-position of the purine ring. This compound belongs to a class of molecules known for their diverse biological activities, particularly in plant growth regulation and potential therapeutic applications in cancer treatment. The structural formula of 6-benzyloxypurine can be represented as C₁₃H₁₃N₄O, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms.

Plant Growth Regulator

6-Benzyloxypurine (6-BAP) is a synthetic cytokinin, a class of plant hormones. It plays a significant role in various plant growth and development processes, including cell division, shoot multiplication, bud break, and delaying senescence (aging) []. Researchers utilize 6-BAP in various scientific applications related to plant biology.

- Micropropagation: 6-BAP is widely used in micropropagation techniques for rapid and efficient propagation of plants by promoting the formation of multiple shoots from single explants (plant tissue) []. This technique allows for the production of large numbers of genetically identical plants for research purposes, conservation efforts, and commercial applications in agriculture and horticulture.

- Seed Germination: Studies have shown that 6-BAP can enhance seed germination in some plant species. It can overcome dormancy (the temporary suspension of seed growth) and stimulate the germination process []. This application holds potential for improving seed germination rates in agricultural settings.

- Fruit Set and Development: 6-BAP can promote fruit set and development by stimulating cell division and enhancing fruit growth in certain plant species []. This application could be beneficial for improving crop yield and quality in some fruit crops.

Studying Plant Physiology and Signaling Pathways

Researchers also utilize 6-BAP as a research tool to investigate plant physiology and signaling pathways.

- Cytokinin Signaling: 6-BAP helps researchers understand the mechanisms of cytokinin signaling in plants. By studying how plant cells respond to 6-BAP treatment, researchers can gain insights into the complex hormonal pathways involved in various plant growth and development processes [].

- Stress Response: Studies have explored the role of 6-BAP in plant stress responses. 6-BAP treatment can help researchers understand how plants respond to environmental stresses like drought or salinity by affecting gene expression and physiological changes [].

- Nucleophilic Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, allowing for modifications at the 6-position.

- Hydrolysis: In aqueous environments, the benzyloxy group can be hydrolyzed to yield 6-hydroxypurine.

- Condensation Reactions: Under specific conditions, 6-benzyloxypurine can react with other nucleophiles to form more complex derivatives.

6-Benzyloxypurine exhibits significant biological activity, primarily as a plant growth regulator. It promotes:

- Cell Division and Growth: By stimulating lateral shoot formation and root growth in various plant species.

- Photosynthesis Enhancement: It positively affects chlorophyll formation, leading to greener and healthier foliage.

- Apoptotic Induction: In animal cells, certain derivatives of 6-benzyloxypurine have been shown to induce apoptosis in cancer cell lines such as Jurkat cells, highlighting its potential as an antineoplastic agent .

The synthesis of 6-benzyloxypurine typically involves several methods:

- Direct Alkylation: A common approach involves the direct alkylation of purine derivatives using benzyl alcohol in the presence of a base. For instance:

- Reacting adenine with sodium benzylate and benzyl alcohol under reflux conditions yields 6-benzyloxypurine with high yields (up to 94%).

- One-Pot Synthesis: Recent advancements have introduced one-pot synthetic pathways that allow for the simultaneous formation of multiple derivatives, enhancing efficiency and reducing reaction times .

- Metal-Free Oxidative Coupling: This method utilizes primary alcohols and diaminopyrimidines under basic conditions to create various poly-substituted purines, including 6-benzyloxypurine .

The applications of 6-benzyloxypurine span several fields:

- Agriculture: It is used as a plant growth regulator to enhance crop yields and improve plant health by promoting root and shoot development.

- Pharmaceuticals: Its derivatives are being explored as potential anticancer agents due to their ability to induce apoptosis in malignant cells.

- Biochemistry: It serves as a valuable tool in studying purine metabolism and cellular processes involving nucleotides.

Interaction studies have focused on understanding how 6-benzyloxypurine interacts with biological systems:

- Cellular Mechanisms: Research indicates that it activates caspases in Jurkat cells, leading to apoptosis .

- Plant Responses: Studies have shown that it affects gene expression related to growth and stress responses in plants.

Similar Compounds

Several compounds share structural similarities with 6-benzyloxypurine. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 6-Benzylaminopurine | Amino group at position 6 | Plant growth regulation |

| O6-Benzylguanine | Guanine analogue | Anticancer activity |

| 8-Tert-butyl-9-phenyl-6-benzyloxy-9H-purine | Alkoxy substitution at position 8 | Induces apoptosis in leukemia cells |

| 2-Aminopurine | Amino group at position 2 | Antiviral properties |

These compounds illustrate the diverse functionalities that arise from modifications at various positions on the purine ring, emphasizing the unique role of the benzyloxy group in enhancing biological activity.

XLogP3

Appearance

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant